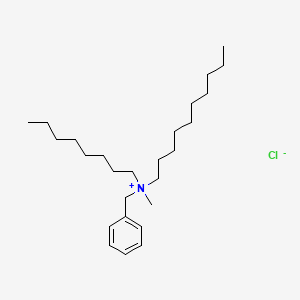
N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride typically involves the alkylation of N-methyl-N-octyldecan-1-amine with benzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is purified using techniques such as distillation or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted ammonium salts.
Oxidation Products: Corresponding oxides or hydroxides.
Reduction Products: Primary or secondary amines.
Scientific Research Applications
Chemistry: N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases .
Biology and Medicine: The compound exhibits antimicrobial properties and is used in disinfectants and antiseptics. It is also studied for its potential use in drug delivery systems due to its ability to interact with biological membranes .
Industry: In the industrial sector, it is used as a surfactant in detergents, emulsifiers, and fabric softeners. It also finds applications in water treatment processes as a biocide .
Mechanism of Action
N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt microbial cell membranes, leading to cell lysis and death. The compound interacts with the lipid bilayer of cell membranes, causing increased permeability and leakage of cellular contents .
Comparison with Similar Compounds
- N-Benzyl-N-methyl-N-dodecylammonium chloride
- N-Benzyl-N-methyl-N-hexadecylammonium chloride
- N-Benzyl-N-methyl-N-octadecylammonium chloride
Comparison: N-Benzyl-N-methyl-N-octyldecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to compounds with shorter or longer alkyl chains .
Properties
CAS No. |
848153-84-4 |
|---|---|
Molecular Formula |
C26H48ClN |
Molecular Weight |
410.1 g/mol |
IUPAC Name |
benzyl-decyl-methyl-octylazanium;chloride |
InChI |
InChI=1S/C26H48N.ClH/c1-4-6-8-10-12-13-15-20-24-27(3,23-19-14-11-9-7-5-2)25-26-21-17-16-18-22-26;/h16-18,21-22H,4-15,19-20,23-25H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RNLBNJMFRBCYJW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


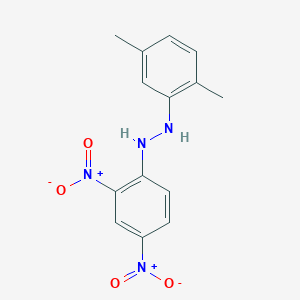
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
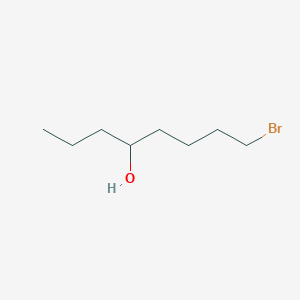
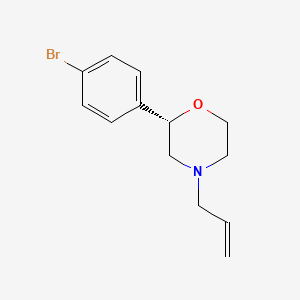
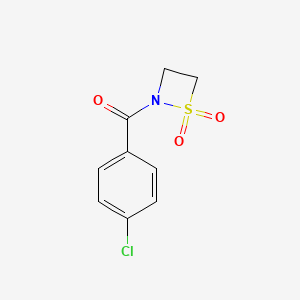
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
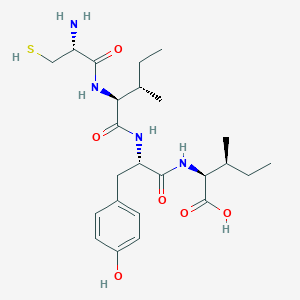
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
